N~2~-Phenyl-L-asparagine
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Overview
Description
N~2~-Phenyl-L-asparagine is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Phenyl-L-asparagine typically involves the reaction of L-asparagine with an appropriate phenylating agent. One common method is the use of phenyl isocyanate in the presence of a base, such as triethylamine, to facilitate the formation of the phenyl-substituted product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of N2-Phenyl-L-asparagine may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound in large quantities. These methods often employ fermentation processes, where the microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-Phenyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N~2~-Phenyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its structural similarity to L-asparagine, which is essential for the growth of certain cancer cells.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of various chemical compounds.
Mechanism of Action
The mechanism of action of N2-Phenyl-L-asparagine involves its interaction with specific enzymes and proteins in the body. It can inhibit the activity of asparagine synthetase, an enzyme responsible for the biosynthesis of L-asparagine. This inhibition can lead to a decrease in the availability of L-asparagine, which is crucial for the survival and proliferation of certain cancer cells. The compound may also interact with other molecular targets, affecting various metabolic pathways.
Comparison with Similar Compounds
N~2~-Phenyl-L-asparagine can be compared with other phenyl-substituted amino acids, such as:
N~2~-Phenylglycine: Similar in structure but lacks the amide group present in N2-Phenyl-L-asparagine.
N~2~-Phenylalanine: Contains a phenyl group attached to the alpha carbon instead of the nitrogen atom.
N~2~-Phenylglutamine: Similar structure but with an additional methylene group in the side chain.
Properties
CAS No. |
5694-36-0 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2S)-4-amino-2-anilino-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-9(13)6-8(10(14)15)12-7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,13)(H,14,15)/t8-/m0/s1 |
InChI Key |
CZWIWJGGMLJCBN-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N[C@@H](CC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
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